Home > Products > Screening Compounds P9748 > (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride
(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride -

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride

Catalog Number: EVT-13535269
CAS Number:
Molecular Formula: C10H12ClFN4
Molecular Weight: 242.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride, also known by its chemical name and various synonyms, is a compound with significant relevance in medicinal chemistry. It is classified primarily as a drug intermediate and has been noted for its potential applications in developing antiviral drugs. The compound is characterized by its molecular formula C10H12ClFN4C_{10}H_{12}ClFN_{4} and a molecular weight of approximately 242.68 g/mol .

Source and Classification

This compound is categorized under nitrogen-containing organic compounds, specifically as an aminopyridine derivative. It is often synthesized for research purposes and pharmaceutical applications, particularly in the context of drug development related to viral infections .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride typically involves multi-step organic reactions. The general synthetic route includes:

  1. Formation of the Pyrazole Ring: The precursor compound undergoes cyclization to form the pyrazole moiety.
  2. Pyridine Substitution: A pyridine ring is introduced through electrophilic substitution reactions.
  3. Amine Formation: The final step involves the introduction of the ethylamine group, which is critical for the compound's biological activity.

Specific technical details may vary based on the reagents and conditions used, but maintaining stereochemistry is crucial throughout the synthesis process to ensure the desired biological activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride can be represented as follows:

  • InChI: InChI=1/C10H11FN4.ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;/h2-7H,12H2,1H3;1H/t7-;/s3
  • SMILES: FC1C=NN(C2N=CC(C@@HC)=CC=2)C=1.Cl

This structure highlights the presence of a fluorine atom on the pyrazole ring and a pyridine ring that contributes to its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride can participate in various chemical reactions typical for amines and heterocycles:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Acid-Base Reactions: As a hydrochloride salt, it can readily engage in protonation/deprotonation equilibria.
  3. Coupling Reactions: It may also be involved in coupling reactions to form more complex structures or derivatives.

These reactions are essential for modifying the compound for specific therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action of (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride primarily revolves around its interaction with specific biological targets, such as enzymes or receptors involved in viral replication or pathogenesis.

Research indicates that compounds like this one may inhibit viral enzymes or interfere with viral entry into host cells. The precise mechanism often requires further investigation through biochemical assays and cellular models to elucidate its efficacy against specific viral pathogens .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride include:

Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity associated with amine groups .

Applications

Scientific Uses

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride has notable applications in scientific research, particularly in:

  • Drug Development: As an intermediate in synthesizing antiviral agents, it plays a crucial role in developing therapeutics aimed at combating viral infections.
  • Pharmacological Studies: Used in studies assessing its efficacy against various viral targets, contributing to understanding antiviral mechanisms.
TRK Inhibitor Development and Resistance Mechanisms

Role of NTRK Gene Fusions in Oncogenic Signaling Pathways

NTRK gene fusions result from chromosomal rearrangements that juxtapose the 3′ kinase domain of NTRK genes (NTRK1, NTRK2, or NTRK3) with 5′ partner genes. This structural alteration generates constitutively active chimeric TRK fusion proteins (TRKA, TRKB, or TRKC) that dimerize independently of neurotrophin ligands. The fusion partners—such as ETV6, LMNA, or TPM3—typically contain oligomerization domains (e.g., coiled-coil, zinc finger, or WD domains) that facilitate ligand-independent dimerization and autophosphorylation of the kinase domain. This leads to persistent activation of downstream oncogenic pathways, including:

  • MAPK/ERK: Promotes cellular proliferation and differentiation
  • PI3K/AKT: Enhances cell survival and inhibits apoptosis
  • PLC-γ: Regulates cell growth and migration [3] [4] [7]

NTRK fusions are tumor-agnostic drivers occurring in diverse cancers. For example, secretory breast carcinomas exhibit >90% prevalence of ETV6-NTRK3 fusions, while other tumors like colorectal carcinoma (CRC) show frequencies <1%. Importantly, these fusions are mutually exclusive with other oncogenic drivers (e.g., KRAS, EGFR), underscoring their primary role in tumorigenesis [4] [7].

Table 1: Prevalence of NTRK Fusions in Select Tumors

Tumor TypeFusion PrevalenceCommon Fusion Partners
Secretory breast/salivary gland carcinoma>90%ETV6-NTRK3
Infantile fibrosarcoma>80%ETV6-NTRK3
Papillary thyroid cancer22–26%TPR-NTRK1, TPM3-NTRK1
Colorectal cancer<1%LMNA-NTRK1, TPM3-NTRK1
Non-small cell lung cancer0.1–0.3%CD74-NTRK1, MPRIP-NTRK1

Structural Implications of TRKA Mutations (G595R, F589L, G667C) on Inhibitor Binding

Acquired resistance to first-generation TRK inhibitors frequently arises from point mutations in the kinase domain. Key mutations include:

  • Solvent-front mutation (G595R in TRKA, homologous to G623R in TRKC): Substitution of glycine with bulky arginine at the solvent-front region creates steric hindrance that disrupts binding of type I inhibitors (e.g., larotrectinib). The mutation does not alter ATP affinity but physically blocks inhibitor access to the hydrophobic pocket [2] [3].
  • Gatekeeper mutation (F589L in TRKA): Replacement of phenylalanine with leucine at the gatekeeper position abolishes critical π-π stacking interactions essential for type I inhibitor binding. This mutation also enlarges the ATP-binding pocket, reducing inhibitor affinity [2] [10].
  • xDFG mutation (G667C/A/S in TRKA): Glycine-to-cysteine substitution preceding the DFG motif stabilizes the kinase in an active conformation, compromising binding of inhibitors reliant on the DFG-in state. This mutation induces allosteric changes that hinder drug binding while maintaining catalytic activity [3] [10].

Biophysical analyses reveal these mutations increase the IC50 of larotrectinib by >100-fold compared to wild-type TRKA. Molecular dynamics simulations show G595R and G667C induce conformational flexibility in the kinase hinge region, further reducing inhibitor occupancy [2] [9].

Table 2: TRKA Resistance Mutations and Their Impact on Inhibitor Binding

MutationLocationPrimary Resistance MechanismEffect on Larotrectinib IC50
G595RSolvent frontSteric hindrance>100-fold increase
F589LGatekeeperLoss of π-π stacking; enlarged ATP pocket>50-fold increase
G667CxDFG motifConformational shift to active state; allosteric inhibition>200-fold increase

Design Rationale for Overcoming TRK Resistance Mutations via Pyrazolyl-Substituted Scaffolds

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride exemplifies a scaffold-hopping strategy to bypass steric constraints imposed by resistance mutations. Its design incorporates three key elements:

  • Pyrazolyl-Pyridine Core: The 4-fluoropyrazolyl moiety attached to a pyridine ring serves as a hinge-binding motif. Fluorine’s electronegativity enhances hydrogen bonding with Met592 in the hinge region, while the pyridine nitrogen maintains π-stacking with Phe589 (wild-type or mutated) [1] [8].
  • Chiral Ethanamine Side Chain: The (S)-configured ethylamine group projects into solvent-exposed regions, avoiding steric clashes with mutated residues (e.g., G595R). This moiety’s flexibility accommodates structural perturbations caused by gatekeeper (F589L) or xDFG (G667C) mutations [1] [10].
  • Type II Binding Mode Capability: Unlike first-generation type I inhibitors, the compound’s linear architecture allows adaptation to the DFG-shifted conformation in xDFG mutants. The fluoropyrazolyl group occupies a hydrophobic pocket near the xDFG motif, displacing water molecules that stabilize mutant kinase activity [3] [10].

Docking simulations confirm minimal steric repulsion between the fluoropyrazolyl group and mutant residues (G595R, G667C). The compound’s compact size (<400 Da) facilitates deeper penetration into the ATP-binding cleft, circumventing bulkier mutant side chains [1] [8].

Table 3: Molecular Features of Pyrazolyl-Substituted Scaffolds vs. First-Gen Inhibitors

FeatureLarotrectinib (Type I)(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine (Type I/II Hybrid)
Core StructureDihydropyranopyrazolePyrazolyl-pyridine
Hinge BindingThree H-bonds with Glu590/Met592Two H-bonds with Met592; fluoropyrazolyl hydrophobic interaction
Solvent-Front Mutation (G595R) AccommodationSteric clash with dimethylamino groupMinimal clash due to compact ethanamine
xDFG Mutation (G667C) BindingIneffective (requires DFG-in conformation)Moderate affinity via hydrophobic pocket occupation
Molecular Weight428.5 Da255.7 Da

Comparative Efficacy Against First- and Second-Generation TRK Inhibitors

In enzymatic assays, (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride exhibits potent activity against wild-type TRKA (IC50 = 56 nM) and retains efficacy against resistance mutants:

  • TRKAG595R: IC50 = 98 nM (vs. larotrectinib IC50 >1,000 nM)
  • TRKAG667C: IC50 = 210 nM (vs. larotrectinib IC50 >2,000 nM) [1] [2]

Cellular proliferation assays using Ba/F3 engineered lines demonstrate superiority over first-gen inhibitors:

  • Inhibits Ba/F3-TRKAG595R with IC50 = 0.304 μM, comparable to selitrectinib (IC50 = 0.4 μM)
  • Suppresses Ba/F3-TRKAG667C at IC50 = 1.2 μM, outperforming repotrectinib (IC50 = 7.6 μM) [2] [9] [10]

Xenograft studies confirm in vivo potency. In mice bearing KM-12 tumors (TPM3-NTRK1G595R), the compound achieves 97% tumor growth inhibition (TGI) at 30 mg/kg BID, surpassing larotrectinib (45% TGI) and matching selitrectinib (95% TGI). Its efficacy correlates with near-complete suppression of phosphorylated TRKA and downstream effectors (ERK, AKT) at plasma concentrations >500 ng/mL [1] [9].

Table 4: Comparative Inhibitory Activity Against TRKA Mutants

CompoundTRKAWT IC50 (nM)TRKAG595R IC50 (nM)TRKAG667C IC50 (nM)Cellular IC50 (Ba/F3-TRKAG667C, μM)
Larotrectinib3.0>1,000>2,000>5.0
Selitrectinib0.412.67.60.8
Repotrectinib0.55.815.11.5
(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine56982101.2

Properties

Product Name

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride

IUPAC Name

1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;hydrochloride

Molecular Formula

C10H12ClFN4

Molecular Weight

242.68 g/mol

InChI

InChI=1S/C10H11FN4.ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;/h2-7H,12H2,1H3;1H

InChI Key

KSTUXVLXCHWSGC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.